![molecular formula C14H18O4 B14677275 2,2'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(oxirane) CAS No. 29513-13-1](/img/structure/B14677275.png)
2,2'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(oxirane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Di(glycidyloxymethyl)benzene is an organic compound that features a benzene ring substituted with two glycidyloxymethyl groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Di(glycidyloxymethyl)benzene can be synthesized through the reaction of 1,4-bis(hydroxymethyl)benzene with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically involves the formation of an intermediate glycidyl ether, which then undergoes further reaction to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of 1,4-Di(glycidyloxymethyl)benzene may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Di(glycidyloxymethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the epoxide groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
1,4-Di(glycidyloxymethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 1,4-Di(glycidyloxymethyl)benzene involves its reactivity due to the presence of epoxide groups. These groups can undergo ring-opening reactions, which are crucial in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Di(glycidyloxymethyl)benzene: Similar structure but with glycidyloxymethyl groups at the 1 and 2 positions.
1,3-Di(glycidyloxymethyl)benzene: Glycidyloxymethyl groups at the 1 and 3 positions.
1,4-Bis(hydroxymethyl)benzene: Precursor to 1,4-Di(glycidyloxymethyl)benzene with hydroxymethyl groups instead of glycidyloxymethyl groups.
Uniqueness
1,4-Di(glycidyloxymethyl)benzene is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
29513-13-1 |
|---|---|
Formule moléculaire |
C14H18O4 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
2-[[4-(oxiran-2-ylmethoxymethyl)phenyl]methoxymethyl]oxirane |
InChI |
InChI=1S/C14H18O4/c1-2-12(6-16-8-14-10-18-14)4-3-11(1)5-15-7-13-9-17-13/h1-4,13-14H,5-10H2 |
Clé InChI |
RHHLQHFEOVWJCG-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COCC2=CC=C(C=C2)COCC3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-[(cyclopropylmethyl)thio]-2,4-dinitro-](/img/structure/B14677198.png)
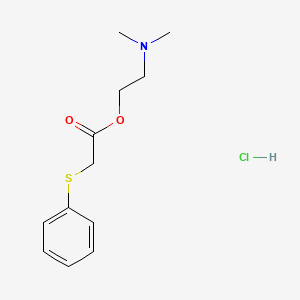
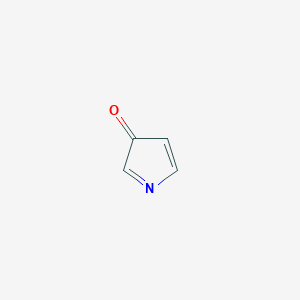

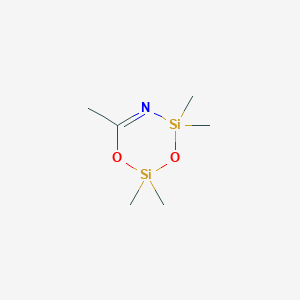
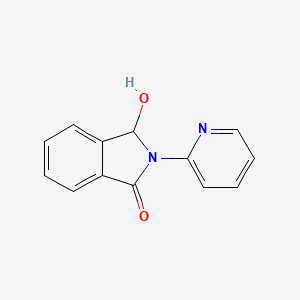
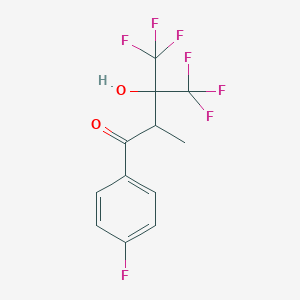
![(4S)-2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B14677244.png)
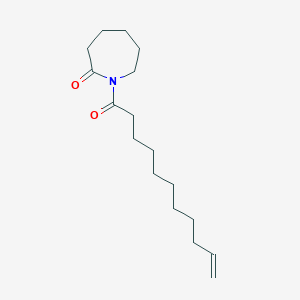
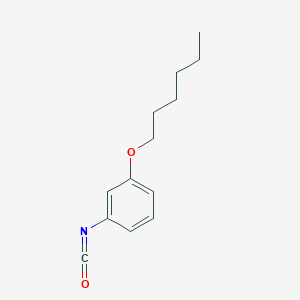


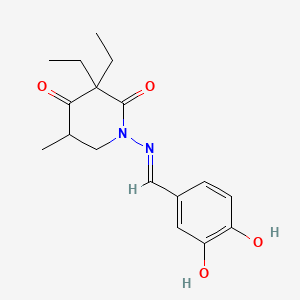
![3-(Ethyl{4-[(E)-phenyldiazenyl]phenyl}amino)propanenitrile](/img/structure/B14677289.png)
